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3-Nitro-L-homophenylalanine -

3-Nitro-L-homophenylalanine

Catalog Number: EVT-8365789
CAS Number:
Molecular Formula: C10H12N2O4
Molecular Weight: 224.21 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

3-Nitro-L-homophenylalanine is an amino acid derivative that has garnered attention in biochemical research due to its unique properties and potential applications in various scientific fields. It is a modified form of L-homophenylalanine, distinguished by the presence of a nitro group at the meta position of the phenyl ring. This compound is primarily studied for its role in protein interactions and as a probe in spectroscopic studies.

Source and Classification

3-Nitro-L-homophenylalanine can be derived from natural amino acids through synthetic processes. It falls under the classification of nitro-substituted amino acids, which are important in medicinal chemistry and biochemistry. The compound is often utilized in studies related to protein function and structure due to its ability to alter the properties of proteins when incorporated into their sequences.

Synthesis Analysis

Methods and Technical Details

The synthesis of 3-Nitro-L-homophenylalanine typically involves several methodologies, including:

  • Nitration of L-homophenylalanine: This can be achieved by treating L-homophenylalanine with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid. The reaction conditions must be carefully controlled to ensure selectivity for the meta position, yielding 3-nitro derivatives.
  • Enzymatic Synthesis: Recent advancements have explored using enzymes like phenylalanine ammonia lyase (PAL) for the selective conversion of phenylalanine derivatives into nitro-substituted products. This method offers advantages such as milder reaction conditions and higher specificity, enhancing sustainability in synthesis processes .

The specific reaction conditions, such as temperature, time, and concentration of reagents, are critical for optimizing yields and purity.

Molecular Structure Analysis

Structure and Data

3-Nitro-L-homophenylalanine possesses a molecular formula of C10H12N2O3C_{10}H_{12}N_{2}O_{3}. Its structure features:

  • A central carbon atom bonded to an amino group (NH2-NH_2), a carboxylic acid group (COOH-COOH), and a phenyl ring substituted with a nitro group at the meta position.
  • The presence of the nitro group introduces significant electronic effects that can influence the compound's reactivity and interactions with proteins.

The three-dimensional conformation can be analyzed using techniques like X-ray crystallography or NMR spectroscopy to understand its interactions in biological systems.

Chemical Reactions Analysis

Reactions and Technical Details

3-Nitro-L-homophenylalanine participates in several chemical reactions:

  • Nucleophilic Substitution: The nitro group can participate in nucleophilic substitution reactions, making it useful for further chemical modifications.
  • Protein Incorporation: When integrated into peptide sequences, it can affect protein folding and stability. Its incorporation is often studied using solid-phase peptide synthesis techniques .

The reactivity profile of 3-nitro compounds generally includes increased electrophilicity due to the electron-withdrawing nature of the nitro group.

Mechanism of Action

Process and Data

The mechanism by which 3-Nitro-L-homophenylalanine exerts its effects primarily revolves around its incorporation into proteins. Once integrated into a protein structure, it can alter:

  • Protein-Protein Interactions: The nitro group can enhance or inhibit interactions between proteins by modifying binding affinities. Studies have shown that incorporating 3-nitro derivatives can provide insights into enzyme mechanisms and substrate specificity .
  • Spectroscopic Properties: The presence of the nitro group allows for enhanced spectroscopic detection methods, making it valuable as a probe in biochemical assays .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

3-Nitro-L-homophenylalanine exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in water due to the polar nature of its amino acid structure but may exhibit reduced solubility compared to its non-nitro analogs.
  • Melting Point: Specific melting point data may vary based on purity but typically falls within a range that reflects its crystalline nature.
  • Reactivity: The compound's reactivity is influenced by the nitro group's electron-withdrawing characteristics, affecting its interaction with nucleophiles.
Applications

Scientific Uses

3-Nitro-L-homophenylalanine has diverse applications in scientific research:

  • Biochemical Probes: It serves as a probe for studying protein dynamics, interactions, and conformational changes due to its unique spectroscopic properties.
  • Drug Development: Its structural modifications make it a candidate for designing new therapeutics targeting specific biological pathways or diseases.
  • Synthetic Biology: The compound is explored in synthetic biology for constructing novel proteins with tailored functions through genetic engineering techniques.
Biosynthetic Pathways and Genetic Engineering Strategies

Microbial Biosynthesis via Engineered E. coli Systems

Identification and Cloning of Homophenylalanine Synthase Gene Clusters (hphA, hphB, hphCD)

The biosynthetic pathway for L-homophenylalanine (L-Hph) was first deciphered through bioinformatic analysis of the cyanobacterium Nostoc punctiforme PCC 73102. Researchers identified a gene cluster (hphA, hphB, hphCD) adjacent to the anabaenopeptin biosynthetic operon, which shares mechanistic homology with the leucine biosynthesis pathway. The hphA gene (NpunF2464) encodes an enzyme homologous to α-isopropylmalate synthase (LeuA), initiating carbon-chain elongation. *hphCD* (NpunF2458) functions as a heterodimeric isomerase analogous to the LeuC/LeuD complex, while hphB (Npun_F2457) encodes a dehydrogenase similar to LeuB [1] [2] [4].

For microbial production, these genes were cloned into E. coli W3110 using plasmid-based expression systems:

  • pHPH02: pTrc99a-Ptrc-hphCD-hphA
  • pHPH03: pSTV29-Plac-hphB

Co-transformation of E. coli with these plasmids enabled fermentative L-Hph production from phenylalanine, achieving an initial yield of ~200 mg/L. Optimization of promoter strength and gene dosage (e.g., using constitutive promoters) increased titers to 630 mg/L in minimal medium with glycerol or glucose as carbon sources [2] [4] [5].

Table 1: Genetic Constructs for L-Hph Production in E. coli

PlasmidPromoterGenesFunction
pHPH01PtrchphCDIsomerase subunit (analogous to LeuC/LeuD)
pHPH02PtrchphCD-hphAIsomerase + chain-elongation synthase
pHPH03PlachphBDehydrogenase (analogous to LeuB)

Substrate Specificity and Tolerance for Fluorinated Analog Synthesis

The engineered E. coli platform exhibits notable substrate promiscuity, enabling synthesis of non-natural Hph analogs. The enzymes HphA and HphCD show stringent specificity for L-Phe, but HphB accepts broader substrates. When fed fluorinated phenylalanine derivatives, the system produces:

  • m-Fluoro-Hph (meta-fluorinated)
  • o-Fluoro-Hph (ortho-fluorinated)
  • Homotyrosine (from L-tyrosine)

Conversion efficiencies vary:

  • m-Fluorophenylalanine → m-Fluoro-Hph (~45% yield)
  • o-Fluorophenylalanine → o-Fluoro-Hph (~30% yield)This flexibility provides a route to nitro-functionalized analogs like 3-Nitro-L-homophenylalanine via chemical or enzymatic nitration of Hph intermediates [1] [4] [10].

Table 2: Substrate Range of Engineered Hph Pathway

SubstrateProductRelative Conversion EfficiencyKey Enzyme
L-PhenylalanineL-Homophenylalanine100% (Reference)HphA/HphCD
m-Fluorophenylalaninem-Fluoro-Hph45%HphB
o-Fluorophenylalanineo-Fluoro-Hph30%HphB
L-TyrosineHomotyrosine25%HphB

Enzymatic Cascades for Side-Chain Nitration and Homologation

Comparative Analysis with l-Leucine Biosynthetic Machinery

The Hph and Leu pathways share structural and mechanistic parallels but differ critically in substrate specificity:

  • Chain Elongation:
  • LeuA: Condenses pyruvate + α-ketoisovalerate → α-isopropylmalate
  • HphA: Condenses pyruvate + phenylpyruvate → α-benzylmalateHphA cannot complement LeuA-deficient E. coli, indicating absolute specificity for aromatic substrates [1] [4].

  • Dehydrogenation:

  • LeuB: Reduces α-isopropylmalate → β-isopropylmalate
  • HphB: Reduces α-benzylmalate → β-benzylmalateHphB complements LeuB-deficient strains, demonstrating relaxed specificity [2] [4].

  • Isomerization:The heterodimers LeuC/LeuD and HphCD show no cross-reactivity, highlighting divergent evolution for aliphatic vs. aromatic side chains [4].

Table 3: Functional Comparison of Hph and Leu Biosynthetic Enzymes

EnzymeFunctionSubstrate SpecificityCross-Complementation
HphA/LeuAChain-elongation synthaseStrict for aromatic (HphA)None
HphB/LeuBDehydrogenaseBroad (HphB accepts aliphatics)HphB → LeuB (Yes)
HphCD/LeuCDIsomeraseStrict for native substratesNone

This enzymatic divergence informs engineering strategies for novel nitro-aromatic amino acids. For instance, coupling the Hph pathway with nitration enzymes (e.g., nonheme diiron N-monooxygenases) could enable direct biosynthesis of 3-Nitro-L-homophenylalanine from nitro-phenylalanine precursors [8] [9].

Properties

Product Name

3-Nitro-L-homophenylalanine

IUPAC Name

(2S)-2-amino-4-(3-nitrophenyl)butanoic acid

Molecular Formula

C10H12N2O4

Molecular Weight

224.21 g/mol

InChI

InChI=1S/C10H12N2O4/c11-9(10(13)14)5-4-7-2-1-3-8(6-7)12(15)16/h1-3,6,9H,4-5,11H2,(H,13,14)/t9-/m0/s1

InChI Key

JPXRCIXDKXNKAW-VIFPVBQESA-N

SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])CCC(C(=O)O)N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])CCC(C(=O)O)N

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])CC[C@@H](C(=O)O)N

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